![molecular formula C14H7BrFNO3 B10811555 (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B10811555.png)
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-(2-fluorophenyl)-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the oxazole ring or the furan ring can yield different reduced products.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them interesting for drug discovery and development.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces or the creation of new functional materials.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. Molecular docking studies and biochemical assays are typically used to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z)-4-[(5-chlorofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
- (4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
- (4Z)-4-[(5-nitrofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom and the fluorophenyl group can lead to unique interactions with biological targets and distinct chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H7BrFNO3 |
|---|---|
Molekulargewicht |
336.11 g/mol |
IUPAC-Name |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H7BrFNO3/c15-12-6-5-8(19-12)7-11-14(18)20-13(17-11)9-3-1-2-4-10(9)16/h1-7H/b11-7- |
InChI-Schlüssel |
DAVCFSAXJHDFIE-XFFZJAGNSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(O3)Br)C(=O)O2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


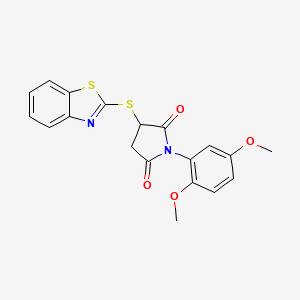
![6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B10811494.png)
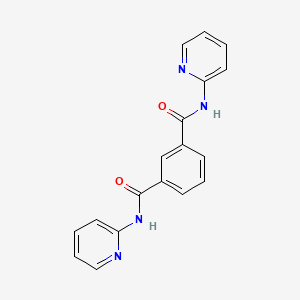
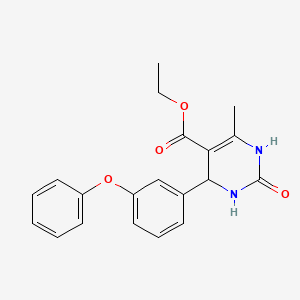
![2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B10811508.png)
![2-Chloro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B10811517.png)
![5-(3,4-Dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10811521.png)
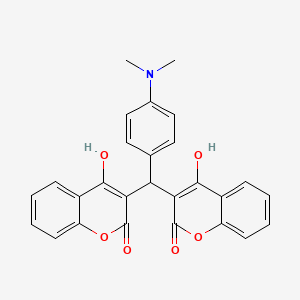
![(3-fluorophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B10811535.png)
![N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide](/img/structure/B10811538.png)
![4-[5-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]phenol](/img/structure/B10811540.png)
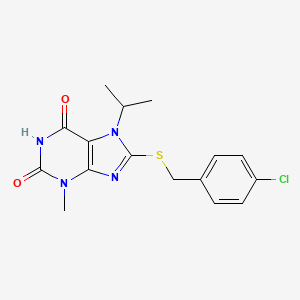
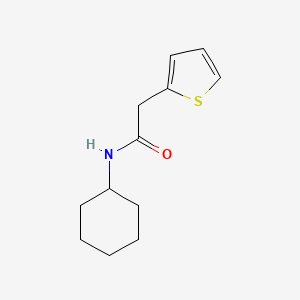
![Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B10811551.png)
